molecular formula C9H7Br2N3O2 B1319432 Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 87597-21-5

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1319432
CAS No.: 87597-21-5
M. Wt: 348.98 g/mol
InChI Key: ONYDCYFHPPFRGX-UHFFFAOYSA-N
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Description

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate is a chemical compound with the molecular formula C9H7Br2N3O2 and a molecular weight of 348.98 g/mol This compound is known for its unique structure, which includes an imidazo[1,2-a]pyrazine core substituted with bromine atoms at positions 6 and 8, and an ethyl ester group at position 2

Mechanism of Action

The action of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate, like any other compound, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and specific conditions within the body. For instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C .

Chemical Reactions Analysis

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-14-4-6(10)13-7(11)8(14)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDCYFHPPFRGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50600372
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-21-5
Record name Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50600372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-3,5-dibrompyrazine (20 g, 79 mmol) in dimethylcarbonate (133 mL) at rt was added ethyl 3-bromo-2-oxopropanoate (17.14 g, 79 mmol) in one portion. After stirring at 110° C. for 3 h, the solution was stirred at rt overnight. Water and DCM were added and the aqueous phase was extracted with DCM. After washing of the organic phase with water, drying over Na2(SO4) and filtration the organic phase was evaporated. Flash chromatography yielded 13.95 g (50.6%) ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate: 1H-NMR (300 MHz, CDCl3): δ=8.30 (s, 1H), 8.27 (s, 1H), 4.48 (q, 2H), 1.43 (tr, 3H) ppm.
Quantity
20 g
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reactant
Reaction Step One
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17.14 g
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reactant
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133 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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